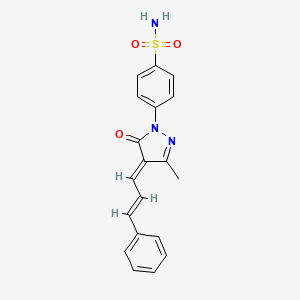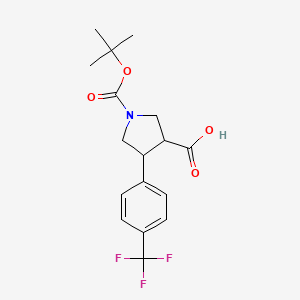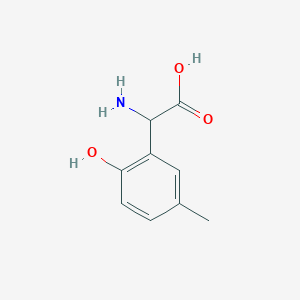
3-Chloro-2-isopropylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-isopropylaniline is an aromatic amine with the molecular formula C9H12ClN This compound is characterized by a chloro group and an isopropyl group attached to the benzene ring, along with an amino group
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-isopropylaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-isopropylbenzene followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions: 3-Chloro-2-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso, nitro, or azo derivatives.
Reduction: Formation of 2-isopropylaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
科学研究应用
3-Chloro-2-isopropylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-2-isopropylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chloro and isopropyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems .
相似化合物的比较
2-Chloroaniline: Lacks the isopropyl group, making it less lipophilic.
3-Chloroaniline: Similar structure but without the isopropyl group.
2-Isopropylaniline: Similar structure but without the chloro group.
Uniqueness: 3-Chloro-2-isopropylaniline is unique due to the presence of both chloro and isopropyl groups, which confer distinct chemical and physical properties.
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
3-chloro-2-propan-2-ylaniline |
InChI |
InChI=1S/C9H12ClN/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 |
InChI 键 |
BLLIICMFQDJIES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC=C1Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)

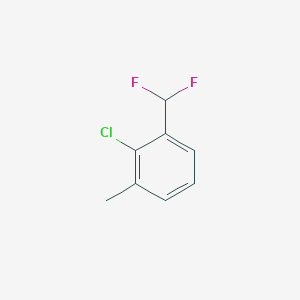
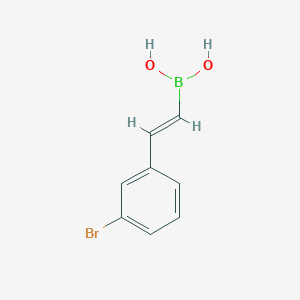
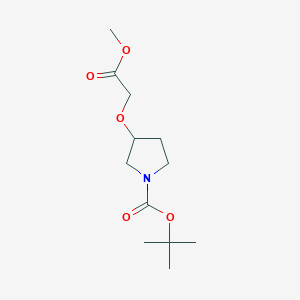
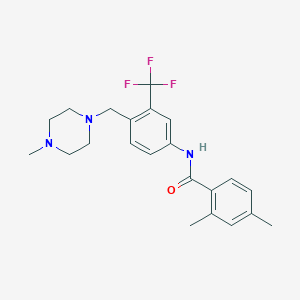
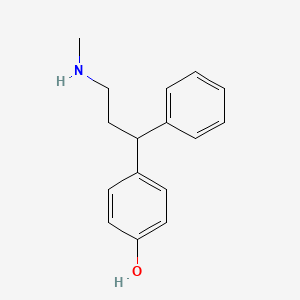

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)
